Orobol 7-O-glucoside
CAS No.: 20486-33-3
Cat. No.: VC21350482
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20486-33-3 |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | 3-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-9-4-13(25)16-14(5-9)30-7-10(17(16)26)8-1-2-11(23)12(24)3-8/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19?,20-,21-/m1/s1 |
Standard InChI Key | WJHSRFQBVYHKKL-NLXYUYROSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H](C([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Chemical Identity and Structure
Molecular Characteristics
Orobol 7-O-glucoside, identified in chemical databases with PubChem CID 57375601, is a glycosidic derivative of orobol with the molecular formula C21H20O11 . The compound has a molecular weight of 448.4 g/mol and is formally named as 3-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . This systematic name reflects its complex structure featuring multiple hydroxyl groups, a chromene ring system, and a glucose moiety attached at a specific position. The compound is also known by the CAS number 20486-33-3, providing a standard identifier for chemical database cross-referencing .
Structural Features
The structure of Orobol 7-O-glucoside incorporates an isoflavone backbone characteristic of many plant-derived polyphenolic compounds. The molecule contains a chromene (benzopyran) ring system fused with a ketone group at the 4-position, forming the core isoflavone structure. Multiple hydroxyl groups are present at positions 3', 4', 5, and additional positions, contributing to the compound's hydrogen bonding capabilities and potential biological interactions. The glucose moiety is specifically attached at the 7-O position, differentiating it from other orobol glycosides such as orobol 4'-O-β-glucopyranoside, which has been identified alongside Orobol 7-O-glucoside in natural sources .
Physicochemical Properties
Orobol 7-O-glucoside possesses distinct physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. The compound features 7 hydrogen bond donors and 11 hydrogen bond acceptors, indicating significant potential for intermolecular interactions . With a topological polar surface area of 186 Ų, Orobol 7-O-glucoside demonstrates considerable hydrophilicity, which affects its solubility profile and membrane permeability . These properties are summarized in Table 1 below.
Table 1: Physicochemical Properties of Orobol 7-O-glucoside
Property | Value |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
XLogP3-AA | 0.5 |
Hydrogen Bond Donor Count | 7 |
Hydrogen Bond Acceptor Count | 11 |
Rotatable Bond Count | 4 |
Exact Mass | 448.10056145 Da |
Topological Polar Surface Area | 186 Ų |
Heavy Atom Count | 32 |
Complexity | 714 |
Defined Atom Stereocenter Count | 4 |
Undefined Atom Stereocenter Count | 1 |
The compound features 4 defined stereocenters and 1 undefined stereocenter, which may significantly impact its three-dimensional conformation and consequently its receptor binding properties and biological activities . The moderate XLogP3-AA value of 0.5 suggests a balance between hydrophilicity and lipophilicity, potentially influencing the compound's pharmacokinetic profile .
Natural Occurrence and Related Compounds
Relationship to Orobol
Orobol 7-O-glucoside is a glycosidic derivative of orobol, which is classified as one of the major soy isoflavones with diverse pharmacological activities . Orobol itself demonstrates notable anti-skin-aging and anti-obesity effects, positioning it as a compound of significant interest in metabolic and dermatological research . The parent compound functions as an inhibitor of multiple kinases, including CK1ε, VEGFR2, MAP4K5, MNK1, MUSK, TOPK, and TNIK, with IC50 values ranging from 1.24 to 4.45 μM . Additionally, orobol inhibits various isoforms of PI3K (α/β/γ/K/δ) with IC50 values between 3.46 and 5.27 μM . These inhibitory activities suggest potential mechanisms through which Orobol 7-O-glucoside might exert its biological effects, although the addition of the glucose moiety may modify its pharmacological profile.
Natural Sources and Isolation
Orobol 7-O-glucoside has been identified in plant sources such as Tilia amurensis RUPR, specifically from the trunk portions of this plant . The isolation of this compound typically involves a multi-step process beginning with methanol extraction of plant material, followed by liquid-liquid partitioning to generate various fractions . The ethyl acetate-soluble fraction demonstrating antineuroinflammatory effects undergoes further separation using techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) . This systematic approach to isolation allows researchers to obtain purified Orobol 7-O-glucoside for structural characterization and biological activity assessment.
Biological Activities
Antineuroinflammatory Effects
Research has demonstrated that Orobol 7-O-glucoside possesses significant antineuroinflammatory properties. In studies using murine microglial BV-2 cells, the compound exhibited inhibitory effects on nitric oxide (NO) production when these cells were stimulated with lipopolysaccharide (LPS) . This finding indicates potential utility in addressing neuroinflammatory conditions, as excessive NO production by activated microglia contributes to neuroinflammation and subsequent neurodegeneration. The ability to modulate microglial activation represents a promising approach for developing therapeutic agents targeting conditions characterized by neuroinflammation, such as neurodegenerative diseases and neuroinflammatory disorders.
Antiproliferative Activities
Orobol 7-O-glucoside has demonstrated moderate antiproliferative activities against cancer cell lines, particularly the SK-MEL-2 melanoma cell line . Studies have reported IC50 values ranging from 12.31 to 19.67 μM for this compound against SK-MEL-2 cells, indicating its potential as an anticancer agent or as a lead structure for developing more potent compounds . This antiproliferative activity suggests possible applications in cancer research and therapy, particularly for melanoma, which remains one of the most challenging cancers to treat effectively. The mechanisms underlying this antiproliferative effect may involve multiple cellular pathways, including cell cycle regulation, apoptosis induction, or inhibition of proliferative signaling.
Research Applications and Significance
Comparative Studies with Related Compounds
In phytochemical investigations, Orobol 7-O-glucoside has been identified alongside several other bioactive compounds, including pratensein-7-O-β-D-glucoside, orobol 4′-O-β-glucopyranoside, and kelampayoside A . This co-occurrence provides opportunities for comparative studies examining structure-activity relationships among related isoflavonoid glycosides. Such studies contribute valuable insights into how structural variations, particularly different glycosylation patterns, influence biological activities. This knowledge enhances our understanding of isoflavonoid pharmacology and can guide the development of more effective therapeutic agents based on these natural product scaffolds.
Future Research Directions
Comprehensive Pharmacological Profiling
Future research on Orobol 7-O-glucoside should focus on comprehensive pharmacological profiling to elucidate its full spectrum of biological activities and mechanisms of action. This includes detailed investigations of its effects on various signaling pathways, receptor interactions, and enzyme inhibition profiles. Studies examining the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion properties, would provide valuable information for potential therapeutic applications. Additionally, comparative studies between the glycosidic form and the aglycone (orobol) would enhance understanding of how glycosylation affects bioactivity and bioavailability.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies represent an important direction for future research on Orobol 7-O-glucoside. By systematically modifying different structural features of the molecule and evaluating the biological activities of the resulting derivatives, researchers can identify the pharmacophores responsible for specific activities. Such studies could lead to the development of more potent and selective compounds with enhanced pharmacological properties. Additionally, investigations into the role of stereochemistry, particularly at the undefined stereocenter, would provide insights into how three-dimensional conformation influences biological activity.
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